molecular formula C70H97Cl2NO38 B180343 Evernimicin CAS No. 109545-84-8

Evernimicin

Cat. No. B180343
M. Wt: 1631.4 g/mol
InChI Key: UPADRKHAIMTUCC-OWALTSPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evernimicin is a type of antibiotic that is currently being studied for its potential use in treating bacterial infections. It belongs to the class of antibiotics known as oligosaccharide antibiotics and is derived from the bacterium Micromonospora carbonacea. The purpose of

Mechanism Of Action

Evernimicin works by inhibiting bacterial protein synthesis. Specifically, it binds to the ribosome and prevents the formation of peptide bonds between amino acids, which is necessary for the synthesis of proteins. This ultimately leads to the death of the bacteria.

Biochemical And Physiological Effects

Evernimicin has been found to have low toxicity and is well-tolerated in animal studies. It is not absorbed well orally and is primarily excreted in the feces. In vitro studies have shown that it has a low potential for inducing resistance in bacteria.

Advantages And Limitations For Lab Experiments

One advantage of Evernimicin is its broad spectrum of activity against gram-positive bacteria. However, its activity against gram-negative bacteria is limited. Additionally, it is not effective against all strains of bacteria, and resistance can develop over time.

Future Directions

There are several potential future directions for research on Evernimicin. One area of focus could be on developing new formulations of the antibiotic that are more effective against gram-negative bacteria. Another area of research could be on identifying the mechanisms of resistance to Evernimicin and developing strategies to overcome it. Additionally, there is potential for studying the use of Evernimicin in combination with other antibiotics to improve its efficacy. Overall, further research on Evernimicin has the potential to lead to the development of new treatments for bacterial infections.
In conclusion, Evernimicin is a promising antibiotic that is currently being studied for its potential use in treating bacterial infections. Its broad spectrum of activity against gram-positive bacteria and low toxicity make it an attractive candidate for further research. However, its limitations against gram-negative bacteria and potential for resistance highlight the need for continued investigation and development.

Synthesis Methods

Evernimicin is synthesized through a fermentation process using Micromonospora carbonacea. The bacterium is grown in a culture medium, and the antibiotic is extracted from the culture broth through a series of purification steps. The final product is a white or off-white powder that is soluble in water.

Scientific Research Applications

Evernimicin is currently being studied for its potential use in treating bacterial infections. It has been found to be effective against a variety of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is also active against some gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.

properties

CAS RN

109545-84-8

Product Name

Evernimicin

Molecular Formula

C70H97Cl2NO38

Molecular Weight

1631.4 g/mol

IUPAC Name

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1

InChI Key

UPADRKHAIMTUCC-OWALTSPQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

synonyms

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.